5-Ethenylpyridine-2-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has shown robustness, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .Molecular Structure Analysis

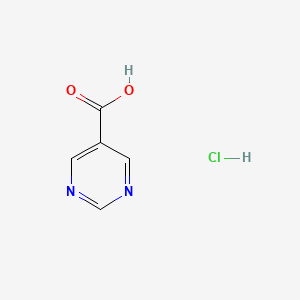

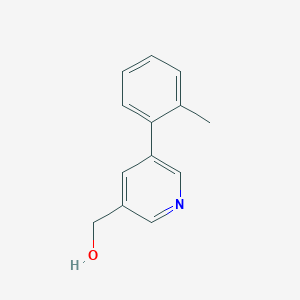

The molecular structure of 5-Ethenylpyridine-2-carboxylic acid is represented by the molecular formula C8H7NO2 . The exact mass is 149.04800 .Chemical Reactions Analysis

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .Scientific Research Applications

Cocrystals and Hydrogen Bonding

A study by Bhogala and Nangia (2003) discusses the crystallization of cis,cis-1,3,5-Cyclohexanetricarboxylic acid with bipyridine bases, including 1,2-bis(4-pyridyl)ethylene (a related compound), to afford molecular complexes with super honeycomb hydrogen bond networks and various structural features. This research underscores the importance of acid···pyridine hydrogen bonding in forming neutral and ionic complexes, which could have implications for designing new materials with specific properties (Balakrishna R. Bhogala & A. Nangia, 2003).

Supramolecular Liquid-Crystalline Networks

Kihara et al. (1996) prepared supramolecular liquid-crystalline networks by self-assembly of multifunctional H-bond donor and acceptor molecules. This study highlights the potential of using compounds with pyridine units, such as 5-Ethenylpyridine-2-carboxylic acid, in creating materials that exhibit liquid-crystalline properties through hydrogen bonding, with potential applications in advanced materials science (H. Kihara et al., 1996).

Chemosensors for Metal Ions

Luo et al. (2007) reported the synthesis of a porphyrin-appended terpyridine as a chemosensor for cadmium, based on fluorescent enhancement. This research demonstrates the utility of pyridine derivatives in developing sensitive and selective sensors for detecting metal ions in environmental samples (Hongyan Luo et al., 2007).

Coordination Polymers for Luminescence and Magnetism

Gai et al. (2013) synthesized a series of novel zinc(II) entangled coordination polymers using carboxyphenyl-terpyridine ligands, showcasing the structural diversity and potential applications of these compounds in luminescence and magnetic properties. This indicates the broad applicability of pyridine derivatives in material science, especially in the synthesis of coordination polymers with unique properties (Yanli Gai et al., 2013).

Electrocatalytic Carboxylation

Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, demonstrating an innovative approach to synthesizing valuable pyridine derivatives like 6-aminonicotinic acid. This highlights the potential of pyridine compounds in catalysis and organic synthesis, especially in reactions involving carbon dioxide utilization (Q. Feng et al., 2010).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that similar compounds, such as indole derivatives, interact with their targets through various mechanisms, including electrophilic substitution . This interaction results in changes in the function of the target, leading to the observed biological activities .

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, affect various biochemical pathways, leading to a wide range of biological activities . The downstream effects of these pathways include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

It is known that similar compounds, such as indole derivatives, have diverse biological activities . These activities result from the interaction of the compound with its targets and the subsequent changes in the function of these targets .

properties

IUPAC Name |

5-ethenylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h2-5H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRIIDWWYDDLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630126 | |

| Record name | 5-Ethenylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

45946-64-3 | |

| Record name | 5-Ethenylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1629835.png)

![5-fluoro-N-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide](/img/structure/B1629844.png)